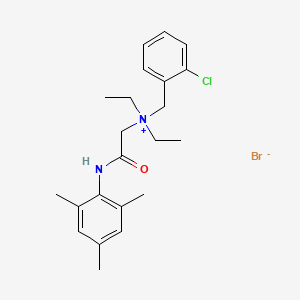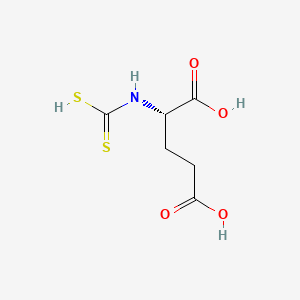
N-(2-Hydroxyethyl)-N-methyl-N'-(1-phenylbutyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea typically involves the condensation of amines with isothiocyanates. One common method is the reaction between N-(2-hydroxyethyl)-N-methylamine and 1-phenylbutyl isothiocyanate under mild conditions. The reaction is usually carried out in an aqueous medium, which allows for efficient synthesis of the thiourea derivative .
Industrial Production Methods: Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea
- N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylethyl)thiourea
- N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylmethyl)thiourea
Comparison: N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea stands out due to its unique structural features, which confer specific chemical and biological properties. For instance, the presence of the 1-phenylbutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Eigenschaften
CAS-Nummer |
74787-85-2 |
|---|---|
Molekularformel |
C14H22N2OS |
Molekulargewicht |
266.40 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-1-methyl-3-(1-phenylbutyl)thiourea |
InChI |
InChI=1S/C14H22N2OS/c1-3-7-13(12-8-5-4-6-9-12)15-14(18)16(2)10-11-17/h4-6,8-9,13,17H,3,7,10-11H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
UUECBVCCZYDARY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)NC(=S)N(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



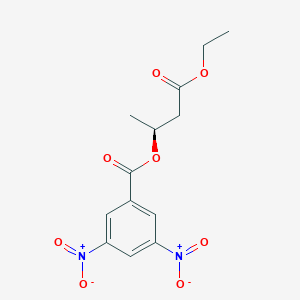
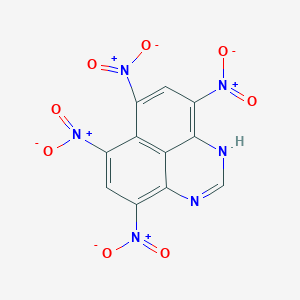
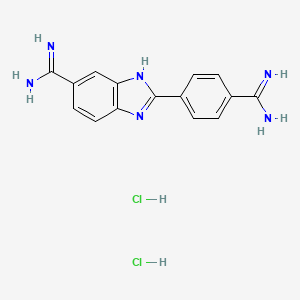
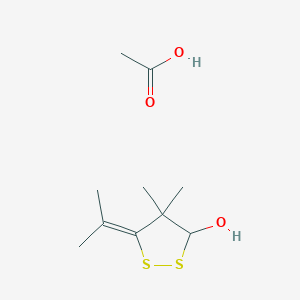
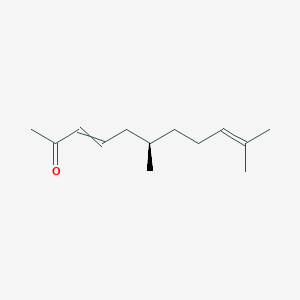
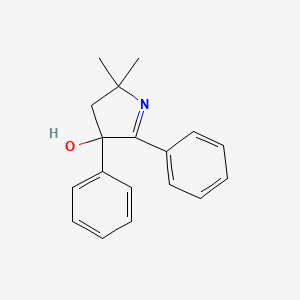
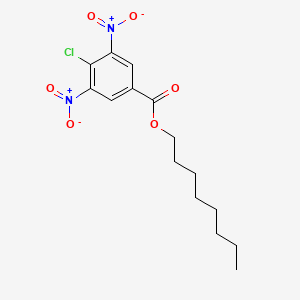
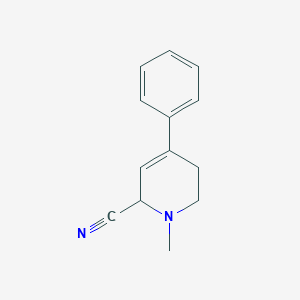
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)
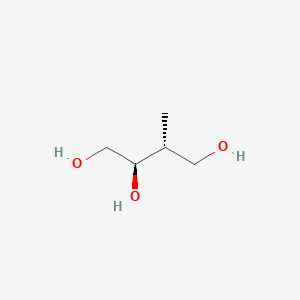
![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
